N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-isopropylpyrimidin-4-amine
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Overview
Description
The compound is a complex organic molecule that contains functional groups common in medicinal chemistry, such as pyridine and pyrimidine rings, an amine group, and a benzyl group . These groups are often found in pharmacologically active compounds, suggesting potential biological activity.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like C–C bond cleavage, cyclization, and bromination . The exact synthesis pathway would depend on the starting materials and the specific structure of the final compound.Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray crystallography . The structure can provide insights into the compound’s physical and chemical properties, as well as its potential biological activity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amine group might participate in reactions with acids, while the pyridine and pyrimidine rings might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-6-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-16(2)19-12-20(25-15-24-19)23-13-18-10-7-11-22-21(18)26(3)14-17-8-5-4-6-9-17/h4-12,15-16H,13-14H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEAUSVHGYTODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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